[(Pent-4-en-1-yloxy)methyl]benzene
Overview
Description
. This compound features a benzene ring substituted with a [(4-pentenyloxy)methyl] group, making it a versatile molecule in organic synthesis and various industrial applications.
Mechanism of Action
Target of Action
Benzene and its derivatives are known to interact with various enzymes and proteins, influencing their function .
Mode of Action
Benzene and its derivatives generally undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Benzene and its derivatives are known to influence various biochemical pathways, including those involved in the oxidation and degradation processes .
Pharmacokinetics
The compound’s molecular weight is 17424, which may influence its bioavailability .
Result of Action
Benzene and its derivatives are known to have various effects at the molecular and cellular levels, including influencing enzyme function and biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “Benzene, [(4-pentenyloxy)methyl]-”. For instance, benzene is known to be present in various environmental sources, including automobile exhaust, industrial sources, and fuel evaporation from gasoline filling stations . These environmental exposures could potentially influence the action of benzene and its derivatives.
Biochemical Analysis
Biochemical Properties
Benzene, [(4-pentenyloxy)methyl]-, plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can participate in free radical bromination at the benzylic position, which is a common reaction in organic synthesis
Molecular Mechanism
At the molecular level, Benzene, [(4-pentenyloxy)methyl]-, exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression, which in turn affect cellular functions. The compound’s ability to participate in free radical reactions at the benzylic position is a key aspect of its molecular mechanism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(Pent-4-en-1-yloxy)methyl]benzene can be achieved through several methods. One common approach involves the reaction of benzyl alcohol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques are often employed to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: [(Pent-4-en-1-yloxy)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the double bond in the pentenyl group to a single bond.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes reactions with electrophiles such as halogens, nitrating agents, or sulfonating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2) with a Lewis acid catalyst like aluminum chloride (AlCl3)
Major Products:
Scientific Research Applications
[(Pent-4-en-1-yloxy)methyl]benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
Benzyl alcohol: Similar structure but lacks the pentenyl group.
Allyl benzene: Contains an allyl group directly attached to the benzene ring.
Benzyl chloride: Substituted with a chlorine atom instead of the pentenyl group
Uniqueness: [(Pent-4-en-1-yloxy)methyl]benzene is unique due to the presence of both a benzyl and an allyl group, providing a combination of reactivity and versatility not found in simpler analogs. This dual functionality allows for a broader range of chemical transformations and applications .
Properties
IUPAC Name |
pent-4-enoxymethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-2-3-7-10-13-11-12-8-5-4-6-9-12/h2,4-6,8-9H,1,3,7,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTJLOSSHOFXQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447186 | |
Record name | Benzene, [(4-pentenyloxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81518-74-3 | |
Record name | Benzene, [(4-pentenyloxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(pent-4-en-1-yloxy)methyl]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.